The iRGD peptide, a tumor-penetrating peptide, has garnered significant attention in cancer research due to its unique ability to enhance the delivery of therapeutic agents to tumor sites. This peptide is derived from the cyclic RGD (arginine-glycine-aspartic acid) sequence, which is known for its affinity for integrins on tumor cells and blood vessels. The iRGD peptide not only targets these integrins but also utilizes a mechanism that involves proteolytic cleavage to expose a C-end rule motif, thereby facilitating deeper penetration into tumor tissues.
The iRGD peptide was initially identified through phage display screening and has since been extensively studied for its applications in cancer therapy and imaging. Its sequence is CRGDKGPDC, where the RGD motif binds to integrins, and the C-end rule motif interacts with neuropilin-1, further enhancing its tumor-targeting capabilities.
iRGD belongs to a class of peptides known as tumor-targeting peptides. These peptides are characterized by their ability to selectively bind to specific receptors on cancer cells and promote the internalization of therapeutic agents.
The synthesis of iRGD peptides typically involves solid-phase peptide synthesis techniques. For example, one method includes the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry, allowing for the sequential addition of amino acids to a resin-bound peptide chain.
The molecular structure of iRGD consists of nine amino acids with a cyclic configuration that contributes to its stability and function. The key components include:
The molecular weight of iRGD is approximately 1,078 Da, and its sequence provides insights into its interaction with integrins and neuropilin-1.
iRGD participates in several chemical reactions that enhance its functionality:
The mechanism of action for iRGD involves several steps:
Experimental studies have demonstrated that co-administration of iRGD significantly enhances drug delivery efficacy in various cancer models compared to traditional delivery methods .
The physical and chemical properties of iRGD contribute to its effectiveness as a therapeutic agent:
iRGD has numerous scientific applications primarily focused on cancer therapy:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4